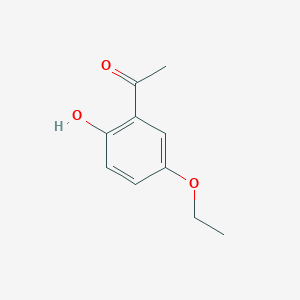

5'-Ethoxy-2'-hydroxyacetophenone

Descripción

Contextualization within the Hydroxyacetophenone Chemical Class

Hydroxyacetophenones are a class of organic compounds that feature a hydroxyl group and an acetyl group attached to a benzene (B151609) ring. nih.gov The relative positions of these functional groups give rise to different isomers, such as 2'-hydroxyacetophenone (B8834), 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone (B195518), each with unique chemical properties and applications. nih.govwikipedia.orgnih.gov

5'-Ethoxy-2'-hydroxyacetophenone is a derivative of 2'-hydroxyacetophenone, where an ethoxy group (-OCH2CH3) is substituted at the 5' position of the phenyl ring. chemicalbook.com This substitution significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity and biological activity. The parent compound, 2'-hydroxyacetophenone, is a known flavoring agent and a member of the phenols. nih.gov

Significance in Advanced Organic Synthesis and Chemical Biology Research

In advanced organic synthesis, this compound serves as a versatile building block. Its functional groups—the ketone, hydroxyl, and ethoxy groups—provide multiple sites for chemical modification, allowing for the construction of more complex molecules. chemimpex.com For instance, the Fries rearrangement, a classic organic reaction, is often employed in the synthesis of hydroxyacetophenones. chemicalbook.comgoogle.com Specifically, the preparation of 2',5'-Dihydroxyacetophenone (B116926) can be achieved through a Fries rearrangement of hydroquinone (B1673460) diacetate. chemicalbook.com

The synthesis of this compound itself can be accomplished through various methods, including the reaction of diethyl ether with 1,4-diacetoxybenzene. chemicalbook.com The compound's utility extends to its role as an intermediate in the production of various organic compounds. For example, derivatives of 2-hydroxyacetophenone (B1195853) are used as linkers in the development of potent and selective agonists for liver X receptors (LXR), which are important in managing atherosclerosis. nih.gov

In the field of chemical biology, derivatives of hydroxyacetophenones have shown a range of biological activities. researchgate.netkib.ac.cn Research has explored the nematicidal effects of 2'-hydroxylated acetophenones, with some derivatives demonstrating significant activity against root-knot nematodes like Meloidogyne javanica. researchgate.net Furthermore, chalcones synthesized from 2-hydroxyacetophenone have been evaluated for their antioxidant properties. sciensage.info The structural modifications on the hydroxyacetophenone scaffold, such as the introduction of an ethoxy group, can modulate these biological effects, making this compound and its analogues interesting candidates for further investigation in drug discovery and agrochemical research. While 5'-Ethyl-2'-hydroxyacetophenone is noted as an intermediate in pharmaceuticals and a UV absorber in cosmetics, the specific biological roles of the ethoxy derivative continue to be an area of active research. chemimpex.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H12O3 | chemicalbook.comnih.gov |

| Molecular Weight | 180.20 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 55-59 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point (Predicted) | 287.3±20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.126±0.06 g/cm³ | chemicalbook.com |

| Flash Point | >110 °C (>230 °F) | chemicalbook.comsigmaaldrich.com |

| pKa (Predicted) | 10.69±0.40 | chemicalbook.com |

| CAS Number | 56414-14-3 | chemicalbook.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-ethoxy-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGGIUWOMYNJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480492 | |

| Record name | 5'-Ethoxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56414-14-3 | |

| Record name | 5'-Ethoxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Ethoxy-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxy 2 Hydroxyacetophenone and Its Analogues

Established Synthetic Pathways to Hydroxyacetophenone Precursors

The synthesis of hydroxyacetophenones, the foundational structures for 5'-Ethoxy-2'-hydroxyacetophenone, can be achieved through several established methods. The most prominent of these are the Fries rearrangement and phenol (B47542) acylation followed by etherification.

Fries Rearrangement Based Syntheses

The Fries rearrangement is a classic and versatile method for synthesizing hydroxyaryl ketones from aryl esters. chemrxiv.org This reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). chemrxiv.orggoogle.com The reaction can yield both ortho and para isomers, and the ratio of these products is highly dependent on reaction conditions such as temperature and the solvent used. chemrxiv.org

For instance, the synthesis of p-hydroxyacetophenone, a key intermediate, often starts with phenyl acetate (B1210297), which undergoes rearrangement to yield a mixture of o- and p-hydroxyacetophenone. chemrxiv.org Lower temperatures and polar solvents generally favor the formation of the para-isomer, while higher temperatures and nonpolar solvents tend to produce more of the ortho-isomer. chemrxiv.org A notable example is the preparation of 2',5'-dihydroxyacetophenone (B116926), which can be synthesized from hydroquinone (B1673460) diacetate via a Fries rearrangement using anhydrous aluminum chloride. orgsyn.org This particular synthesis has been reported to yield the product in the range of 64-77% after recrystallization. orgsyn.org

Recent advancements in this area have explored mechanochemical approaches to the Fries rearrangement, which can lead to quantitative conversion in shorter reaction times and allow for manipulation of the ortho/para isomer ratio. chemrxiv.org

Phenol Acylation and Etherification Approaches

Another major route to hydroxyacetophenones is through the direct acylation of phenols, a process often referred to as the Friedel-Crafts acylation. google.com This method involves reacting a phenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. google.comgoogle.com The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation, determining whether the acyl group adds to the ortho or para position relative to the hydroxyl group. rsc.org

For example, p-hydroxyacetophenone can be synthesized by the acylation of phenol with acetyl chloride. google.com The process can be designed as a one-pot synthesis, which simplifies the procedure and improves efficiency. google.com Following the acylation to produce the desired hydroxyacetophenone, an etherification step can be carried out to introduce the ethoxy group. This typically involves reacting the hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The synthesis of this compound would involve the selective etherification of the hydroxyl group at the 5'-position of a dihydroxyacetophenone precursor. Research has shown that the 5-hydroxy group of 2,5-dihydroxyacetophenone exhibits higher reactivity compared to the 2-hydroxy group, which is involved in strong intramolecular hydrogen bonding. epa.gov This differential reactivity allows for selective derivatization at the 5-position. epa.gov

Specific Alkylation Strategies for Aromatic Ether Formation at C-5'

The introduction of the ethoxy group at the C-5' position of a hydroxyacetophenone precursor is a crucial step in the synthesis of this compound. This is typically achieved through an O-alkylation reaction. The precursor for this step is often 2',5'-dihydroxyacetophenone. epa.gov

The selective alkylation of the 5'-hydroxyl group is possible due to the difference in reactivity between the two hydroxyl groups. The 2'-hydroxyl group is intramolecularly hydrogen-bonded to the carbonyl group of the acetyl moiety, which reduces its nucleophilicity and makes it less reactive towards alkylation. epa.gov In contrast, the 5'-hydroxyl group is more available for reaction.

A general strategy involves the reaction of 2',5'-dihydroxyacetophenone with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate, in the presence of a suitable base. The base deprotonates the more acidic 5'-hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to attack the ethylating agent, resulting in the formation of the desired ether linkage.

Investigation of Green Chemistry Principles in Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This has led to the investigation of green chemistry principles in the synthesis of acetophenones and their derivatives.

Key areas of focus include:

The use of less hazardous reagents and solvents.

The development of catalytic methods to replace stoichiometric reagents.

Improving energy efficiency by conducting reactions at lower temperatures.

Minimizing waste generation.

For example, solvent-free synthesis of p-hydroxyacetophenone using an eco-friendly catalyst like p-toluene sulfonic acid (PTSA) in the Fries rearrangement has been explored. jocpr.com This approach avoids the use of large quantities of hazardous Lewis acids like AlCl₃. jocpr.com Mechanochemical methods, as mentioned earlier, also align with green chemistry principles by reducing or eliminating the need for solvents. chemrxiv.orgresearchgate.net

Ionic Liquid Catalysis in Acetophenone (B1666503) Synthesis

Ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents and catalysts in chemical synthesis. sciepub.compharmacyjournal.innumberanalytics.com These are salts with low melting points, typically below 100°C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. numberanalytics.comjuniperpublishers.com

In the context of acetophenone synthesis, ionic liquids can act as both solvents and catalysts, facilitating reactions like the Fries rearrangement and Friedel-Crafts acylation. google.com Their use can lead to improved reaction rates, higher selectivity, and easier product separation and catalyst recycling. sciepub.com For instance, a method for preparing o-hydroxyacetophenone involves using an ionic liquid as a catalyst and solvent for the Fries rearrangement of phenyl acetate. google.com The ionic liquid can be recycled and reused, which is a significant advantage from both an economic and environmental perspective. sciepub.comgoogle.com The tunability of the physical and chemical properties of ionic liquids by varying the cation and anion allows for the design of task-specific ILs to optimize a particular chemical transformation. numberanalytics.com

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Schiff Bases and Metalloligands from Related Hydroxyacetophenones

Hydroxyacetophenones, including 5'-ethoxy-2'-hydroxyacetophenone, are pivotal in the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These are typically formed through the condensation of a primary amine with an aldehyde or ketone. arpgweb.com Schiff bases derived from hydroxyacetophenones are of particular interest due to their ability to act as versatile ligands in coordination chemistry. orientjchem.org

The synthesis of Schiff bases from 2-hydroxyacetophenone (B1195853) derivatives generally involves refluxing the hydroxyacetophenone with a primary amine in a suitable solvent like ethanol. arpgweb.commdpi.com The resulting Schiff base ligands can then be used to form stable complexes with various transition metals. orientjchem.org

Design and Synthesis of Transition Metal Complexes for Coordination Chemistry

Schiff bases derived from hydroxyacetophenones are excellent chelating agents, readily forming stable complexes with a variety of transition metal ions. orientjchem.orgorientjchem.org These metal complexes have diverse applications, including in catalysis and materials science. The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent. nih.gov

For instance, Schiff bases derived from 2-hydroxyacetophenone and various amines have been used to synthesize complexes with copper(II), nickel(II), cobalt(II), and zinc(II). orientjchem.orgasianpubs.org Spectroscopic studies have shown that these Schiff bases often act as bidentate ligands, coordinating to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen. asianpubs.org The geometry of the resulting metal complex, such as square planar or tetrahedral, depends on the specific metal ion and the structure of the Schiff base ligand. asianpubs.org

A variety of transition metal complexes with Schiff bases derived from 2-hydroxyacetophenone have been synthesized and characterized. Some examples are provided in the table below.

| Metal Ion | Amine Used in Schiff Base Synthesis | Resulting Complex Geometry | Reference |

| Copper(II) | Tryptamine | Distorted tetrahedral | asianpubs.org |

| Nickel(II) | Tryptamine | Square planar | asianpubs.org |

| Cobalt(II) | o-phenylenediamine | Not specified | orientjchem.org |

| Zinc(II) | Phenylamine | Square planar | nih.gov |

Utilization in Chalcone (B49325) and Dihydrochalcone Synthesis and Functionalization

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of naturally occurring compounds that serve as important precursors for various flavonoids. The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones, involving the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. innovareacademics.inresearchgate.netrasayanjournal.co.in 2'-Hydroxyacetophenones are frequently employed as the acetophenone component in this reaction. innovareacademics.in

The synthesis of chalcones from 2'-hydroxyacetophenones can be achieved using various bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. innovareacademics.innih.gov The resulting 2'-hydroxychalcones can then be further modified or cyclized to produce other important heterocyclic compounds. innovareacademics.in For instance, oxidative cyclization of 2'-hydroxychalcones can lead to the formation of flavones. semanticscholar.org Dihydrochalcones can be prepared by the reduction of the corresponding chalcones.

The following table provides examples of chalcones synthesized from 2'-hydroxyacetophenone (B8834) derivatives.

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Resulting Chalcone | Reference |

| 2-hydroxyacetophenone | Substituted aromatic aldehydes | Substituted 2'-hydroxychalcones | innovareacademics.in |

| 5-chloro-2-hydroxyacetophenone | 3,4-dimethoxy-benzaldehyde | 1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | nih.gov |

| 2',6'-dihydroxyacetophenone | Benzaldehyde | 2',6'-dihydroxychalcone | mdpi.com |

Role as a Precursor in Chromone (B188151) Scaffold Synthesis

Chromones, or 1-benzopyran-4-ones, are a significant class of oxygen-containing heterocyclic compounds with a wide range of biological activities. ijrpc.com One of the most common methods for synthesizing the chromone scaffold is the Baker-Venkataraman rearrangement, which involves the intramolecular cyclization of a 2-hydroxy-β-diketone precursor. semanticscholar.org This precursor is often generated from a 2-hydroxyacetophenone. semanticscholar.org

The synthesis typically begins with the acylation of a 2-hydroxyacetophenone to form an ester, which then undergoes a base-catalyzed rearrangement to yield a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone furnishes the chromone ring system. ijrpc.comuta.edu

Elaboration into Naturally Occurring Chromone Analogues

The versatility of the chromone synthesis allows for the preparation of a wide variety of substituted chromones, including those that are analogues of naturally occurring compounds. ijrpc.com By using appropriately substituted 2-hydroxyacetophenones and acylating agents, a diverse range of chromone derivatives can be accessed. For example, the synthesis of khellin, a naturally occurring furanochromone, has been achieved through synthetic routes that utilize substituted 2-hydroxyacetophenones. ijrpc.com

Development of Chromone-Containing Analogues for Specific Biochemical Targets

The chromone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. ijrpc.com Consequently, there is significant interest in the synthesis of novel chromone analogues for the development of new therapeutic agents. By strategically modifying the substituents on the chromone ring, researchers can fine-tune the pharmacological properties of these compounds to target specific enzymes or receptors. ijrpc.com

Integration into Diverse Heterocyclic Systems: Tetrazoles and Flavones

Beyond chalcones and chromones, this compound and related compounds serve as starting materials for the synthesis of other important heterocyclic systems, including tetrazoles and flavones.

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are often synthesized from nitriles using an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like zinc(II) chloride. organic-chemistry.org While the direct synthesis from this compound is not explicitly detailed, the conversion of the acetyl group to a nitrile would provide a suitable precursor for tetrazole formation. organic-chemistry.orgorganic-chemistry.org Recently, hybrid molecules incorporating both a hydroxyacetophenone and a tetrazole moiety have been synthesized and investigated for their antimicrobial properties. acgpubs.org

Flavones, or 2-phenylchromen-4-ones, are a major class of flavonoids. semanticscholar.org A common synthetic route to flavones involves the oxidative cyclization of 2'-hydroxychalcones, which, as previously discussed, are readily prepared from 2'-hydroxyacetophenones. innovareacademics.insemanticscholar.org Another prominent method is the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone is first converted to a benzoyl ester, which then rearranges and cyclizes to form the flavone (B191248) core. semanticscholar.orguta.edu

The following table summarizes the synthesis of these heterocyclic systems from hydroxyacetophenone precursors.

| Heterocyclic System | Synthetic Precursor from Hydroxyacetophenone | Key Reaction | Reference |

| Tetrazole | Nitrile derivative | [2+3] Cycloaddition with azide | organic-chemistry.orgorganic-chemistry.org |

| Flavone | 2'-Hydroxychalcone | Oxidative cyclization | innovareacademics.insemanticscholar.org |

| Flavone | 2-Benzoyloxyacetophenone | Baker-Venkataraman rearrangement | semanticscholar.orguta.edu |

Hybrid Compound Synthesis and Structural Modification

The 2'-hydroxyacetophenone core, of which this compound is a derivative, is a key platform for the synthesis of hybrid molecules, particularly chalcones. mdpi.comnih.govnih.govresearchgate.netsciensage.inforesearchgate.net Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized through the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde. mdpi.comnih.gov The presence of the hydroxyl and ethoxy groups on the acetophenone ring influences the reactivity and the biological properties of the resulting chalcone hybrids.

Structural modifications of these chalcone derivatives are a key area of research, often aimed at enhancing their pharmacological profiles. For instance, the introduction of various substituents on the second aromatic ring has been explored to create libraries of chalcone analogs with a range of biological activities. mdpi.comnih.gov These modifications can influence properties such as cholinesterase inhibition, which is relevant in the context of Alzheimer's disease treatment. mdpi.com The synthesis of chalcone-linked pyrazolo[1,5-a]pyrimidines is another example of creating hybrid compounds with potential anticancer activities. nih.gov

The following table provides examples of chalcone derivatives synthesized from substituted 2'-hydroxyacetophenones, highlighting the diversity of structural modifications possible.

| Acetophenone Precursor | Aldehyde Reactant | Resulting Chalcone Derivative | Potential Application |

| 5'-Chloro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | (E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Antimalarial, Anticancer mdpi.com |

| 5'-Bromo-2'-hydroxyacetophenone | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Antimalarial, Anticancer mdpi.com |

| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | Antimalarial, Anticancer mdpi.com |

Application in Baker-Venkataraman Rearrangement for Flavone Ring Closure

The Baker-Venkataraman rearrangement is a powerful and widely used method for the synthesis of 1,3-diketones, which are key intermediates in the synthesis of flavones and chromones. researchgate.netwikipedia.orgnih.govresearchgate.netuclan.ac.uk This reaction involves the base-catalyzed intramolecular acyl transfer of a 2-acyloxyacetophenone.

The process begins with the acylation of this compound at the hydroxyl group to form a 2-acyloxyacetophenone derivative. This intermediate, when treated with a base such as potassium hydroxide or sodium hydride, undergoes the Baker-Venkataraman rearrangement. The mechanism involves the formation of an enolate which then attacks the ester carbonyl, leading to a cyclic alkoxide intermediate. This intermediate subsequently opens to form a more stable phenolate, which upon acidic workup, yields the corresponding 1,3-diketone. wikipedia.orgresearchgate.net

The resulting 1,3-diketone can then be cyclized under acidic conditions to afford the flavone ring system. wikipedia.orgnih.gov This two-step process, starting from a substituted 2'-hydroxyacetophenone like this compound, provides an efficient route to a wide variety of substituted flavones, which are a class of compounds with significant biological activities. researchgate.netnih.gov

The general scheme for the synthesis of flavones from 2'-hydroxyacetophenones via the Baker-Venkataraman rearrangement is depicted below:

Step 1: Acylation

2'-Hydroxyacetophenone derivative + Acylating agent → 2'-Acyloxyacetophenone derivative

Step 2: Baker-Venkataraman Rearrangement

2'-Acyloxyacetophenone derivative + Base → 1,3-Diketone intermediate

Step 3: Cyclization

1,3-Diketone intermediate + Acid → Flavone

A variety of reaction conditions have been developed to optimize the synthesis of flavones using this method, including the use of different bases and microwave-assisted synthesis to accelerate the reaction. researchgate.netuclan.ac.uk

Application in Controlled Polymerization Initiator Development

The field of controlled polymerization has been revolutionized by techniques such as Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edusigmaaldrich.comnih.gov A key component in ATRP is the initiator, which is typically a halogenated compound that can be activated by a transition metal catalyst. sigmaaldrich.com

Functional initiators, which contain a specific functional group, are of particular interest as they allow for the incorporation of that functionality at the polymer chain end. Hydroxy-functionalized initiators, for example, can be used to prepare telechelic polymers that can be further modified or used in the preparation of block copolymers. sigmaaldrich.com

While the direct application of this compound as a polymerization initiator is not extensively documented, its structural features suggest potential for modification into a functional ATRP initiator. The phenolic hydroxyl group could be derivatized with a moiety containing a halogen atom, such as a 2-bromoisobutyryl group, a common initiating group for ATRP. sigmaaldrich.com This would create a bifunctional molecule with an initiating site for polymerization and the inherent functionality of the ethoxy-hydroxyacetophenone core.

The development of such initiators derived from this compound could enable the synthesis of novel polymers with tailored properties. For instance, the resulting polymers would possess a terminal group that could be further functionalized or could impart specific properties to the polymer, such as UV-absorption or metal-chelating capabilities, stemming from the 2-hydroxyacetophenone moiety. Research in this area is ongoing and holds promise for the creation of advanced polymeric materials. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis of Chemical Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are diagnostic of the proton's location. For 5'-Ethoxy-2'-hydroxyacetophenone, the ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group, the aromatic ring protons, the acetyl methyl protons, and the phenolic hydroxyl proton.

The ethoxy group typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The acetyl group's methyl protons appear as a distinct singlet. The three protons on the aromatic ring exhibit specific splitting patterns based on their positions relative to one another. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |

| Acetyl -CH₃ | ~2.6 | Singlet | 3H |

| Ethoxy -CH₂- | ~4.0 | Quartet | 2H |

| Aromatic H | ~6.8 - 7.4 | Multiplet/Doublets | 3H |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of each carbon is indicative of its hybridization and bonding environment. In this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a very high chemical shift (downfield), while the aromatic and aliphatic carbons appear in their respective typical regions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~204 |

| Aromatic C-OH | ~162 |

| Aromatic C-O-CH₂ | ~158 |

| Aromatic C-H | ~130 |

| Aromatic C-H | ~119 |

| Aromatic C-C=O | ~118 |

| Aromatic C-H | ~115 |

| Ethoxy -CH₂- | ~64 |

| Acetyl -CH₃ | ~26 |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Dynamicslibretexts.orglibretexts.orgpressbooks.pub

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound would display characteristic absorption bands for its key functional groups. A very strong and sharp absorption is expected for the carbonyl (C=O) group of the ketone. libretexts.orgpressbooks.pub The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the high-wavenumber region, with its broadness resulting from hydrogen bonding. pressbooks.pub Additionally, C-O stretches from the ether and phenol (B47542), as well as C-H stretches from the aromatic and aliphatic parts of the molecule, would be visible. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysisnih.govlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (180.20 g/mol ). nih.gov Common fragmentation pathways for acetophenones include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion and the formation of an acylium ion [CH₃CO]⁺ (m/z 43). Fragmentation of the ether linkage is also possible. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) measures molecular and fragment masses with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS would confirm the elemental composition as C₁₀H₁₂O₃ by providing a highly accurate mass measurement (calculated exact mass: 180.078644 Da). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pH-Dependent Spectral Shiftsuzh.chlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Molecules with π-systems, such as the aromatic ring and carbonyl group in this compound, exhibit characteristic absorptions. The spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated system and n → π* transitions of the carbonyl group. uzh.ch

The position of the absorption maxima (λ_max) can be influenced by the solvent and the pH of the solution. Deprotonation of the phenolic hydroxyl group under basic conditions would create a phenoxide ion, extending the conjugation of the π-system. This typically results in a bathochromic shift (a shift to a longer wavelength) of the absorption bands, a phenomenon that can be used to study the compound's acidic properties.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Aromatic system/Carbonyl | ~250 - 280 |

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives and Complexes

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that can be mathematically reconstructed to generate a detailed electron density map of the molecule, and from that, the atomic positions. mdpi.com

The data obtained from an SCXRD analysis is comprehensive. A study on a Schiff base copper(II) complex, for example, determined its crystal system, space group, and precise unit cell dimensions, confirming a square-pyramidal coordination geometry around the copper atom. rsc.org High-temperature X-ray crystallography can also be employed to study structural changes and phase transitions at elevated temperatures. mdpi.com

Table 1: Representative Crystallographic Data for a Metal Complex of a 2'-Hydroxyacetophenone (B8834) Derivative

This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction analysis of a hypothetical crystalline complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1492.5 |

| Z (molecules/unit cell) | 4 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles of Complexes

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition pathways of complexes derived from this compound.

The analysis involves heating a small amount of the sample on a precision balance inside a furnace. The resulting data is plotted as a TGA curve, showing mass loss versus temperature. The temperatures at which significant mass loss occurs correspond to events such as the loss of solvent molecules (e.g., water), the decomposition of ligands, or the final conversion of a metal complex to its metal oxide. nih.gov

Studies on metal complexes of Schiff bases derived from the parent compound, 2'-hydroxyacetophenone, demonstrate the utility of TGA. orientjchem.orgcabidigitallibrary.org For example, the TGA of copper and cobalt complexes revealed multi-stage decomposition patterns. nih.gov The initial weight loss at lower temperatures (around 100-200°C) is often attributed to the removal of lattice or coordinated water molecules. Subsequent, more significant weight loss at higher temperatures indicates the breakdown of the organic ligand framework. researchgate.net The final residual mass at the end of the experiment typically corresponds to the most stable metal oxide, confirming the metallic content of the complex.

Kinetic parameters, such as activation energy for the decomposition process, can also be calculated from TGA data using methods like the Coats-Redfern equation. cabidigitallibrary.org This information is invaluable for understanding the stability and lifetime of materials under thermal stress. Research on acetophenone (B1666503) derivative oximes has shown that the decomposition temperature increases with the heating rate. journalagent.com

Table 2: Illustrative TGA Data for a Hypothetical Metal Complex of this compound

This table provides an example of the kind of data obtained from a TGA experiment, detailing the stages of thermal decomposition.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 90 - 150 | 5.0 | Loss of solvated water molecules |

| 250 - 400 | 35.0 | Decomposition of the ethoxy and acetyl groups |

| 400 - 600 | 40.0 | Breakdown of the aromatic ring and ligand backbone |

| > 600 | 20.0 (Residual Mass) | Formation of stable metal oxide |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography)

In TLC, a small amount of the sample is spotted onto a stationary phase, which is typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate. studyraid.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase travels up the plate by capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. For a moderately polar compound like this compound, a common stationary phase is silica gel. A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often used. studyraid.com Less polar compounds will travel further up the plate (higher Retention Factor, Rf), while more polar compounds will interact more strongly with the polar silica gel and travel shorter distances (lower Rf).

After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by using a UV lamp (if the compounds are UV-active, they will appear as dark spots on a fluorescent plate) or by staining the plate with a chemical reagent like iodine vapor. studyraid.comyoutube.com The purity of a sample can be assessed by the number of spots observed; a pure compound should ideally show a single spot. youtube.com

Table 3: Hypothetical TLC Analysis for the Purity Assessment of this compound

This table illustrates how TLC can be used to identify the product and impurities in a reaction mixture by comparing their Rf values to a standard.

| Lane | Compound(s) | Rf Value | Observation |

| 1 | Starting Material (e.g., a precursor) | 0.75 | Single spot, indicating a less polar starting material. |

| 2 | Reaction Mixture | 0.45, 0.75 | Two spots observed. The spot at Rf 0.75 corresponds to unreacted starting material. The new spot at Rf 0.45 is the product. |

| 3 | Purified this compound | 0.45 | A single spot, matching the product spot in the reaction mixture, indicating successful purification. |

Computational Chemistry and Theoretical Investigations

Molecular Orbital Calculations (Semi-empirical and ab initio) for Electronic Structure and Reactivity Predictions

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. Calculations, whether through faster semi-empirical methods or more accurate ab initio approaches, can determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity, stability, and electronic transitions. For instance, a study on the related compound 2-hydroxyacetophenone (B1195853) (HAP) used theoretical calculations to analyze the MOs involved in its electronic transitions. nih.gov Such an analysis for 5'-Ethoxy-2'-hydroxyacetophenone would map its electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. Despite the availability of these methods, specific HOMO-LUMO energy values and reactivity predictions derived from MO calculations for this compound have not been published.

Table 1: Hypothetical Molecular Orbital Calculation Data for this compound This table is for illustrative purposes only, as specific data is not available in the reviewed literature.

| Parameter | Calculation Method | Predicted Value | Significance |

|---|---|---|---|

| HOMO Energy | ab initio (e.g., HF/6-31G*) | Data not available | Indicates electron-donating ability |

| LUMO Energy | ab initio (e.g., HF/6-31G*) | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ab initio (e.g., HF/6-31G*) | Data not available | Relates to chemical reactivity and stability |

Density Functional Theory (DFT) for Conformational Analysis, Redox Properties, and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, perform conformational analysis, and predict various properties, including redox potentials.

For related compounds like 2'-hydroxyacetophenone (B8834) azine, DFT calculations have been used to demonstrate the existence of different conformers (s-trans and gauche) and calculate the energy barrier for their interconversion. researchgate.net A similar conformational analysis on this compound would explore the rotational barriers around its ethoxy and acetyl groups to identify the most stable three-dimensional structure. Furthermore, DFT calculations could predict its redox properties by evaluating ionization potential and electron affinity, offering insights into its behavior in electrochemical reactions. However, no published studies were found that apply DFT to determine the optimized geometry or redox characteristics of this compound.

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov These simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. thieme-connect.de

Docking studies on derivatives of other heterocyclic compounds have successfully elucidated probable mechanisms of action against various biological targets. mdpi.com A molecular docking study involving this compound would require a specific biological target (e.g., an enzyme or receptor). The simulation would then calculate the binding energy and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the receptor's active site. This information is vital for understanding its potential biological activity. At present, there are no available molecular docking studies featuring this compound in the scientific literature.

Table 2: Illustrative Molecular Docking Simulation Parameters This table illustrates the typical data generated in a docking study; no such data exists for this compound.

| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| e.g., Cyclooxygenase-2 | e.g., AutoDock Vina | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives. This approach is widely used in medicinal chemistry to design more potent and safer drugs. nih.gov

A QSAR study for this compound would involve synthesizing a series of its derivatives, experimentally measuring their biological efficacy for a specific endpoint (e.g., cytotoxic, or antimicrobial activity), and then building a mathematical model. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new analogues. This predictive capability is essential for guiding the synthesis of more effective compounds. A review of the literature indicates that no QSAR models have been developed for derivatives of this compound.

While computational chemistry offers a powerful toolkit for the detailed investigation of chemical compounds, this compound remains a subject awaiting theoretical exploration. There is a clear lack of published research applying molecular orbital calculations, Density Functional Theory, molecular docking, or QSAR modeling specifically to this compound. The completion of such studies would provide a foundational understanding of its electronic properties, structural preferences, and potential for biological interactions, thereby filling a significant gap in its scientific profile.

Mechanistic Investigations of Biological Activities of 5 Ethoxy 2 Hydroxyacetophenone Derivatives

Mechanisms of Antioxidant Action and Free Radical Scavenging Properties

The antioxidant capabilities of phenolic compounds, including derivatives of 5'-Ethoxy-2'-hydroxyacetophenone, are largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The presence of an ethoxy group can further modulate this activity.

A variety of in vitro assays are employed to determine the radical scavenging potential of these compounds. These assays are based on different chemical principles, providing a comprehensive understanding of their antioxidant mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods to evaluate antioxidant activity. nih.gov The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm. mdpi.com In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance. mdpi.comnih.gov The discoloration of the DPPH solution is proportional to the scavenging capacity of the antioxidant compound. nih.gov Chalcone (B49325) derivatives of 2-hydroxyacetophenone (B1195853) have demonstrated antioxidant activity in this assay. sciensage.info

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants capable of donating electrons or hydrogen atoms reduce the ABTS•+, causing the color to fade. The extent of decolorization is measured spectrophotometrically. researchpublish.com

Hydroxyl Radical Scavenging Assay: The highly reactive hydroxyl radical (•OH) can be generated via the Fenton reaction (Fe²⁺ + H₂O₂). nih.gov The ability of a compound to scavenge these radicals is often measured by its capacity to inhibit the degradation of a detector molecule, such as deoxyribose. nih.gov The scavenging activity can occur through direct quenching of the radical or by chelating the iron ions, thus preventing radical formation. nih.gov

Superoxide (B77818) Radical Scavenging Assay: Superoxide radicals (O₂⁻•) are generated in biological systems and can be detected, for example, through their ability to reduce nitroblue tetrazolium (NBT) to formazan. nih.gov Antioxidants that scavenge superoxide radicals will inhibit the formation of formazan, and this inhibition can be quantified. nih.govnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is typically monitored by the formation of a colored ferrous complex. A higher absorbance of the complex indicates a greater reducing power of the tested compound. nih.gov

Table 1: Common In Vitro Assays for Radical Scavenging Potential

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging | Donation of a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | Donation of electrons or hydrogen atoms to the ABTS radical cation. | Decolorization of the blue-green solution. |

| Hydroxyl Radical Scavenging | Inhibition of the degradation of a detector molecule by hydroxyl radicals. | Reduced degradation of the detector molecule. |

| Superoxide Radical Scavenging | Inhibition of the reduction of a detector molecule (e.g., NBT) by superoxide radicals. | Decreased formation of the colored product (e.g., formazan). |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous complex. |

Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial properties of hydroxyacetophenone derivatives are influenced by their chemical structure, including the number and position of hydroxyl and other substituent groups. nih.gov

Derivatives of hydroxyacetophenone have demonstrated activity against a range of microbial pathogens. For instance, some synthesized hydroxyacetophenone derivatives have shown good antibacterial activity against Escherichia coli and Klebsiella pneumoniae. core.ac.uk However, in the same study, the compounds exhibited poor antifungal activity against Aspergillus niger and Candida albicans. core.ac.uk Other studies on related compounds, such as 5,8-dihydroxy-1,4-naphthoquinone, have shown inhibitory activity against Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans. nih.gov Transition metal complexes of N-(5-chloro-2-hydroxyacetophenone) have been screened against Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, Escherichia coli, and the fungi Aspergillus oryzae and Fusarium species, with the complexes showing good antimicrobial activities. researchgate.net

Table 2: Antimicrobial Spectrum of Activity for Selected Hydroxyacetophenone Derivatives and Related Compounds

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

| Hydroxyacetophenone derivatives | Staphylococcus aureus (variable) | Escherichia coli, Klebsiella pneumoniae | Aspergillus niger, Candida albicans (poor activity) | core.ac.uk |

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus, Staphylococcus epidermidis, S. aureus | Proteus vulgaris, Salmonella enteritidis | Candida albicans | nih.gov |

| Metal complexes of N-(5-chloro-2-hydroxyacetophenone) | Staphylococcus aureus, Bacillus subtilis | Salmonella typhimurium, Escherichia coli | Aspergillus oryzae, Fusarium species | researchgate.net |

The antimicrobial mechanisms of phenolic compounds are multifaceted. nih.gov One primary mechanism involves interaction with the microbial cell membrane, leading to its disruption and increased permeability. nih.gov This can be observed through methods like the crystal violet uptake assay. nih.gov Damage to the cell membrane can result in the leakage of intracellular components, such as proteins and DNA. nih.gov Furthermore, these compounds can interfere with essential cellular processes. For example, they can inhibit enzymes crucial for microbial survival, such as those involved in the respiratory chain. nih.gov Molecular docking studies on some thiosemicarbazone derivatives of acetophenone (B1666503) have suggested that the sulfur atom of the thiourea (B124793) moiety interacts with copper ions in the active site of tyrosinase, an important enzyme in some organisms. mdpi.com For certain 2-hydroxybenzohydrazide (B147611) derivatives, molecular docking studies have been performed with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor, suggesting a potential target for antibacterial activity against E. coli. fip.org

Cytotoxicity Mechanisms on Specific Biological Systems (e.g., Artemia salina)

Enzymatic Inhibition Studies and Biochemical Pathway Modulation

Derivatives of acetophenone have been investigated for their ability to inhibit various enzymes, thereby modulating biochemical pathways.

Tyrosinase Inhibition: Thiosemicarbazone derivatives of monosubstituted acetophenones have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Kinetic studies have revealed that these compounds can act as reversible inhibitors, exhibiting competitive or mixed-type inhibition. mdpi.com

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Certain acetophenone derivatives have demonstrated inhibitory effects on human carbonic anhydrases I and II (hCA I/II) and acetylcholinesterase (AChE). nih.gov These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications.

α-Glucosidase Inhibition: Acetophenone derivatives have also been identified as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some N-hydroxyurea and "type B hydroxamic acid" derivatives have been designed as dual inhibitors of COX-2 and 5-LOX, enzymes that play key roles in the inflammatory pathway. mdpi.com

Table 3: Enzymatic Inhibition by Acetophenone Derivatives

| Enzyme Target | Type of Inhibition | Significance | Reference |

| Tyrosinase | Reversible (competitive or mixed) | Potential for applications in cosmetics and food industry to control browning. | mdpi.com |

| Carbonic Anhydrase I/II | Not specified | Implicated in various physiological and pathological processes. | nih.gov |

| Acetylcholinesterase | Not specified | Target for drugs used in the treatment of Alzheimer's disease. | nih.gov |

| α-Glucosidase | Not specified | Target for anti-diabetic drugs. | nih.gov |

| COX-2/5-LOX | Dual inhibition | Potential for developing anti-inflammatory agents with improved safety profiles. | mdpi.com |

Inhibition of Glycosidases (e.g., α-amylase)

The inhibition of glycosidases, such as α-amylase, is a key strategy in managing postprandial hyperglycemia. The mechanism by which derivatives of this compound might achieve this involves competitive or non-competitive inhibition at the enzyme's active site. The hydroxyl and ethoxy groups on the phenyl ring, along with the acetyl group, could form hydrogen bonds and hydrophobic interactions with key amino acid residues within the α-amylase active site. These interactions would likely prevent the natural substrate, starch, from binding, thereby inhibiting the breakdown of complex carbohydrates into simple sugars. The presence of the ethoxy group could enhance lipophilicity, potentially improving access to the hydrophobic pockets within the enzyme.

Modulation of Protease Activity (e.g., HIV-1 protease)

Derivatives of this compound could potentially modulate the activity of proteases like HIV-1 protease. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. nih.govnih.gov Inhibition of this enzyme prevents the maturation of new, infectious virions. nih.gov The core structure of this compound could serve as a scaffold for designing non-peptidic protease inhibitors. The hydroxyl and acetyl groups could mimic the transition state of the peptide bond hydrolysis, binding to the catalytic aspartate residues in the active site of the protease. nih.gov Modifications to the core structure could further enhance binding affinity and specificity.

Suppression of Cyclooxygenase (COX) Enzyme Activity

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Derivatives of this compound may exert anti-inflammatory effects by suppressing COX activity. The mechanism could involve the inhibition of the peroxidase or cyclooxygenase active sites of the enzyme. nih.gov The phenolic hydroxyl group is a common feature in many COX inhibitors and could play a crucial role in the antioxidant mechanism that scavenges the tyrosyl radical necessary for the cyclooxygenase reaction to proceed. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Substituent Effects on Bioactivity Profiles

The biological activity of this compound derivatives would be highly dependent on the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies would be essential to optimize their therapeutic potential. For instance, modifying the ethoxy group to other alkoxy groups of varying chain lengths could influence lipophilicity and, consequently, cell membrane permeability and target engagement. The introduction of electron-withdrawing or electron-donating groups at other positions on the phenyl ring could alter the electronic properties of the molecule, affecting its binding affinity to target enzymes.

Correlation of Specific Structural Motifs with Biological Efficacy

Specific structural motifs within the this compound scaffold would be critical for its biological efficacy. The ortho-hydroxyacetophenone moiety is a key feature, as the hydroxyl group can form intramolecular hydrogen bonds with the acetyl group, influencing the molecule's conformation and interaction with biological targets. The relative positions of the hydroxyl, ethoxy, and acetyl groups are crucial for defining the molecule's shape and charge distribution, which in turn dictates its binding specificity. SAR studies would aim to identify the optimal arrangement and combination of these motifs to maximize a desired biological effect, whether it be glycosidase inhibition, protease modulation, or COX suppression.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Yields and Purity

The future synthesis of 5'-Ethoxy-2'-hydroxyacetophenone and its derivatives is increasingly geared towards green and sustainable methodologies that offer high yields and purity. Traditional chemical syntheses are often giving way to more environmentally benign alternatives. Research is focusing on several promising areas:

Biocatalytic Synthesis : The use of enzymes as biocatalysts presents a powerful and sustainable alternative to conventional chemical routes. nih.gov For instance, systems co-expressing epoxide hydrolase and alcohol dehydrogenase have been engineered for the in vivo synthesis of α-hydroxy ketones from racemic epoxides, a pathway that could be adapted for producing hydroxylated acetophenones. nih.gov Another attractive enzymatic route is the conversion of methylbenzylamine using transaminases, though product inhibition remains a challenge to be overcome. ucl.ac.uk

Advanced Catalytic Systems : Novel catalysts are being developed for more efficient and selective synthesis of acetophenone (B1666503) derivatives. One such system involves bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP). rsc.orgrsc.org This catalyst has shown high activity and selectivity for the hydrodeoxygenation of hydroxyacetophenone derivatives, a key transformation for producing valuable alkyl phenols. rsc.orgrsc.org Furthermore, the use of solid superacid catalysts, such as SO₄²⁻/TiO₂/Al₂O₃, has demonstrated high efficiency in reactions like ketal synthesis from acetophenone, achieving yields up to 96.5%. researchgate.net

Green Oxidation Techniques : Liquid-phase oxidation of ethylbenzene (B125841) precursors using molecular oxygen as the oxidant is another sustainable approach. researchgate.net Under optimized conditions with a cobalt acetate (B1210297) catalyst, this method can achieve near-quantitative conversion and yield of acetophenone, highlighting a scalable and eco-friendly production strategy. researchgate.net

These advanced synthetic strategies represent a significant step forward, promising not only to improve the efficiency and environmental footprint of this compound production but also to facilitate the creation of a wider library of derivatives for further investigation.

Rational Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

The core structure of this compound is a versatile scaffold for the rational design of new molecules with specific, enhanced biological activities. By systematically modifying its structure, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. rasayanjournal.co.in This approach is guided by an understanding of structure-activity relationships (SAR).

Future research will likely focus on creating derivatives with applications in several key areas:

Antimicrobial and Antifungal Agents : Acetophenone derivatives have shown considerable promise as antimicrobial agents. For example, novel acetophenones containing 1,3,4-thiadiazole-2-thioethers have exhibited significant inhibitory effects against various plant pathogenic fungi. rsc.org SAR studies indicate that the nature and position of substituents on the acetophenone ring are critical for determining antimicrobial potency, with electron-withdrawing groups like –NO₂ and –Cl often enhancing activity. rasayanjournal.co.in

Anticancer Therapeutics : The acetophenone framework is a key component in compounds designed as potential antitumor agents. nih.gov By creating derivatives through methods like Buchwald-Hartwig amination to produce 6-arylaminoflavones, researchers have developed compounds with enhanced cytotoxicity against human cancer cell lines. mdpi.com Similarly, novel acenaphthene (B1664957) derivatives incorporating an acetophenone moiety have demonstrated significant antitumor activity. researchgate.net

Enzyme Inhibitors : Derivatives of acetophenone have been successfully designed as potent enzyme inhibitors. A notable study prepared a series of benzonate derivatives of 2',4'-dihydroxyacetophenone (B118725) that showed powerful α-glucosidase inhibitory activity, with the most potent compound being 32-fold more active than the standard drug acarbose. nih.gov

The following table summarizes the inhibitory activities of selected acetophenone derivatives against various cancer cell lines, illustrating the potential for developing potent therapeutic agents from this chemical class.

| Compound | H460 (Lung) | SW480 (Colon) | MDA-MB-468 (Breast) | SKRB-3 (Breast) | A375 (Melanoma) | BxPC-3 (Pancreatic) |

| 3a | 2.1% | 27.5% | 1.9% | 18.3% | 22.1% | 16.3% |

| 3b | 4.3% | 31.2% | 12.5% | 25.4% | 31.6% | 21.4% |

| 3c | 65.3% | 76.5% | 71.4% | 98.7% | 75.3% | 69.5% |

| 3d | 5.3% | 25.3% | 15.3% | 32.1% | 28.7% | 22.4% |

| Adriamycin (Control) | 98.5% | 97.6% | 96.3% | 98.5% | 99.1% | 98.6% |

| Data represents the inhibition rate at a 20 μM concentration. Data sourced from Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. researchgate.net |

Rational design, informed by SAR and combined with efficient synthetic methodologies, will be instrumental in developing advanced derivatives of this compound for a range of therapeutic applications. rasayanjournal.co.inmdpi.com

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A critical future direction is to unravel the precise molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects. While research on this specific compound is nascent, studies on closely related hydroxyacetophenones provide a strong foundation and compelling hypotheses for investigation.

A particularly significant discovery is the mode of action of 4'-hydroxyacetophenone (B195518) (4-HAP), which has been shown to inhibit cancer cell adhesion, invasion, and migration. medchemexpress.com Mechanistic studies revealed that 4-HAP directly activates nonmuscle myosin-2C (NM2C), a key motor protein that controls cell shape and mechanical functions. pnas.org This activation remodels the actin cytoskeleton, increases cell stiffness, and ultimately blocks the mechanical processes required for metastasis. pnas.orgchemicalbook.com Given the structural similarity, it is plausible that this compound could engage similar cytoskeletal targets. Future research should investigate its ability to modulate specific myosin isoforms and its impact on the biomechanics of cancer cells.

Other potential mechanisms to explore include:

Enzyme Inhibition : 4-HAP is also a known inhibitor of xanthine (B1682287) oxidase, an enzyme involved in producing uric acid and reactive oxygen species. targetmol.com Investigating the inhibitory profile of this compound against a panel of enzymes could reveal novel therapeutic targets.

Membrane Interactions : Certain acetophenone derivatives have been found to exert their antifungal effects by altering the permeability of the fungal cell membrane, leading to cell death. rsc.org Biophysical studies could clarify whether this compound or its derivatives can perturb lipid bilayers.

Modulation of Signaling Pathways : The actomyosin (B1167339) cytoskeleton is a convergence point for numerous signaling pathways, such as those involving Rho-associated GTPases. pnas.org Future work should aim to map the upstream and downstream signaling events affected by this compound treatment to build a comprehensive picture of its cellular impact.

Integration of Advanced Computational Predictions for De Novo Structure-Function Relationships

The integration of advanced computational chemistry is poised to revolutionize the discovery and optimization of this compound derivatives. In silico methods allow for the rapid screening of virtual compounds and the prediction of their properties, significantly accelerating the design-synthesize-test cycle.

Key computational approaches include:

Molecular Docking and Dynamics : These techniques are essential for predicting how a ligand will bind to the active site of a target protein. For example, molecular docking was used to help design novel pyrazolopyrimidone derivatives as potent inhibitors of phosphodiesterase-1 (PDE1). nih.gov Similar methods can be used to model the interaction of this compound derivatives with targets like nonmuscle myosin or xanthine oxidase to prioritize candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. rasayanjournal.co.in By analyzing how different substituents affect a molecule's potency, QSAR models can predict the activity of unsynthesized derivatives, guiding the rational design of more effective compounds.

Density Functional Theory (DFT) Calculations : DFT is a powerful quantum mechanical method used to understand electronic structure and reaction mechanisms. acs.org It can provide deep insights into the reactivity of the acetophenone scaffold and help predict the outcomes of synthetic transformations, aiding in the development of novel synthetic routes. acs.org

By combining these computational tools, researchers can build robust de novo models that link chemical structure to biological function. This predictive power enables a more targeted and efficient exploration of the vast chemical space around the this compound scaffold, maximizing the chances of discovering derivatives with highly tailored and potent bioactivities.

Emerging Applications in Material Science and Chemical Biology beyond Traditional Uses

Beyond its potential in medicine, this compound and its derivatives present exciting opportunities in material science and chemical biology. Their unique chemical properties make them valuable building blocks for functional materials and sophisticated biological tools.

Polymer and Resin Synthesis : Acetophenones are known precursors to commercially significant resins, typically produced through condensation with formaldehyde. wikipedia.org The resulting polymers are used in coatings and inks. The hydroxyl and ethoxy groups on this compound offer additional handles for creating modified resins with tailored properties, such as enhanced solubility or cross-linking capabilities.

Photocurable Systems : Hydroxyacetophenones can act as efficient photoinitiators in photocurable systems. sprchemical.com Upon exposure to UV light, they generate free radicals that initiate polymerization, a process used to create coatings, adhesives, and dental composites. sprchemical.com The compatibility of hydroxyacetophenones with polyols makes them highly versatile in formulating these materials. The specific substitution pattern of this compound could influence its photoreactivity and suitability for advanced photopolymer applications.

Chemical Biology Probes : As demonstrated by the action of 4-HAP on the cytoskeleton, small molecules can be powerful tools to probe complex biological processes. pnas.org Derivatives of this compound could be developed as chemical probes to study specific enzymes or cellular pathways. By attaching fluorescent tags or reactive groups, these probes could be used for imaging, activity-based protein profiling, or identifying novel drug targets.

Cosmetics and Fragrances : Acetophenone and its derivatives are used in the fragrance industry and in cosmetic formulations, sometimes for their antiseptic effects or UV-protective properties. nih.gov The specific odor profile and physicochemical properties of this compound could lead to its use in specialized cosmetic or consumer products.

The exploration of these emerging applications will diversify the utility of the this compound scaffold, creating value in industries ranging from advanced materials to biotechnology.

Q & A

What spectroscopic techniques are essential for characterizing 5'-Ethoxy-2'-hydroxyacetophenone, and how can conflicting spectral data be resolved?

Basic

Key techniques include 1H/13C NMR for structural elucidation of the ethoxy and hydroxy groups, IR spectroscopy to confirm carbonyl (C=O) and phenolic O-H stretches, and mass spectrometry (MS) for molecular weight validation. Conflicting data, such as unexpected splitting in NMR signals, may arise from solvent polarity effects, tautomerism, or impurities. To resolve discrepancies, employ 2D NMR (e.g., COSY, HSQC) to assign coupling patterns or use X-ray crystallography for absolute configuration confirmation .

How can computational tools like PubChem and Reaxys optimize synthetic route planning for this compound derivatives?

Advanced

Databases such as PubChem and Reaxys provide reaction templates and precedent data for analogous compounds. For example, Friedel-Crafts acylation or etherification reactions can be modeled using template-based prediction algorithms (e.g., PISTACHIO, BKMS_METABOLIC) to prioritize feasible pathways. Evaluate solvent compatibility, catalyst efficiency, and byproduct formation using in silico simulations , then validate with small-scale trials .

What are the critical storage conditions and safety protocols for handling this compound in laboratory settings?

Basic

Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or bases due to potential exothermic reactions. Use PPE (gloves, goggles) and ensure local exhaust ventilation during handling. In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific first-aid measures .

How can reaction conditions be optimized to maximize yield in the synthesis of this compound via Friedel-Crafts acylation?

Advanced

Key parameters include:

- Catalyst selection : Lewis acids like AlCl3 or FeCl3, balancing activity and ease of removal.

- Temperature control : Maintain 40–60°C to minimize side reactions (e.g., over-acylation).

- Solvent choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. For halogenated derivatives, refer to iodination protocols using pyridine iodine monochloride under reflux .

How can researchers design assays to evaluate the antioxidant activity of this compound?

Advanced

Use DPPH radical scavenging assays to measure hydrogen-donating capacity at concentrations up to 5% (w/v), as seen in hydroxyacetophenone analogs. Supplement with cell-based models (e.g., HaCaT keratinocytes) to assess ROS inhibition. Validate results with positive controls (e.g., ascorbic acid) and statistical replication (n ≥ 3). Adjust pH and solvent polarity to mimic physiological conditions .

What scalability challenges arise when synthesizing this compound from milligram to gram scales?

Basic

Critical factors include:

- Heat dissipation : Use jacketed reactors to manage exothermic reactions during scaling.

- Solvent volume : Optimize for minimal waste (e.g., switch from batch to flow chemistry).

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency. Validate purity at each stage via HPLC .

How does the ethoxy group’s electronic effect influence regioselectivity in electrophilic substitutions of this compound?

Advanced

The ethoxy group acts as an electron-donating para/ortho director , while the hydroxy group directs electrophiles to adjacent positions. Computational studies (e.g., DFT calculations ) can map electron density to predict sites for nitration or sulfonation. Experimentally, compare reaction outcomes with/without protecting groups (e.g., acetylating the hydroxy group) to isolate directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro